molecular formula C15H14N4O B10987090 N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10987090
M. Wt: 266.30 g/mol
InChI Key: CQVPRYUMKVKAPH-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopentapyrazole core linked to an indole moiety via a carboxamide group.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4O/c20-15(14-10-3-1-6-13(10)18-19-14)17-12-5-2-4-11-9(12)7-8-16-11/h2,4-5,7-8,16H,1,3,6H2,(H,17,20)(H,18,19)

InChI Key

CQVPRYUMKVKAPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an indole derivative with a suitable cyclopentane precursor under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency . The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has been studied for its potential as a bioactive molecule. It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Scaffolds
  • Target Compound : Tetrahydrocyclopenta[c]pyrazole fused ring system with a carboxamide-linked indole.
  • Compounds : Pyridine-sulfonamide hybrids with 3,4,5-trimethylpyrazole substituents (e.g., compounds 25 and 26 ) .
  • Compounds: Dihydropyrazole derivatives conjugated to cyclohexadienone moieties (e.g., N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide) .
Compound Class Core Structure Key Functional Groups
Target Compound Tetrahydrocyclopenta[c]pyrazole Indol-4-yl carboxamide
(25, 26) Pyridine-sulfonamide Chlorophenyl/dichlorophenyl, trimethylpyrazole
Dihydropyrazole-cyclohexadienone Azepan-sulfonyl, benzodioxol, pyridinylmethyl
Substituent Effects
  • Halogenated Aryl Groups : In , compound 25 (4-chlorophenyl) and 26 (3,4-dichlorophenyl) demonstrate how electron-withdrawing substituents influence melting points and yields. Despite having more electronegative groups, 26 (mp 163–166°C) exhibits a lower melting point than 25 (mp 178–182°C), possibly due to reduced crystallinity from steric hindrance .
  • Heterocyclic Moieties: The indole group in the target compound may enhance π-π stacking interactions compared to the pyridine-sulfonamide in or the cyclohexadienone in .
Spectroscopic Data
  • IR Spectroscopy: Both 25 and 26 show strong C=O stretches (~1727 cm⁻¹) and SO₂ vibrations (~1169–1170 cm⁻¹), absent in the target compound due to its carboxamide (non-sulfonamide) linkage .
  • NMR Trends : The indole protons in the target compound would likely resonate near δ 7–8 ppm (aromatic H), similar to the pyridine protons in 25 (δ 7.57–9.26 ppm) .

Biological Activity

N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a distinctive indole moiety and a tetrahydrocyclopenta[c]pyrazole scaffold , contributing to its chemical reactivity and biological interactions. The molecular formula is C15H14N4OC_{15}H_{14}N_{4}O with a molecular weight of approximately 266.30 g/mol. The structural complexity allows it to engage with various biological targets, influencing cellular processes such as signaling pathways and gene expression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have indicated that this compound exhibits significant activity against various cancer cell lines. For instance, related pyrazole derivatives have shown selective potency against melanoma cells (A375 and SK-Mel-28) while sparing non-cancerous keratinocytes (HaCaT) .

The mechanism of action appears to involve the induction of apoptosis through intrinsic and extrinsic pathways. Clonogenic assays demonstrated that treatment with this compound led to decreased cell viability and increased apoptotic markers, suggesting its role in disrupting cancer cell proliferation .

Tyrosinase Inhibition

This compound has also been investigated for its tyrosinase inhibitory activity , which is crucial for applications in skin pigmentation disorders. In comparative studies, certain derivatives exhibited higher inhibition rates than traditional inhibitors like arbutin and kojic acid .

Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays, indicating a capacity to scavenge free radicals effectively. This activity may contribute to its protective effects against oxidative stress-related cellular damage .

Study 1: Anticancer Activity Evaluation

A study conducted on substituted pyrazole derivatives, including this compound, demonstrated potent anticancer effects across multiple skin cancer cell lines. The findings revealed that the compound induced significant apoptosis and inhibited cell migration in a dose-dependent manner .

Study 2: Tyrosinase Inhibition Assay

In a comprehensive screening of various compounds for tyrosinase inhibition, this compound was identified as one of the most effective inhibitors with an IC50 value significantly lower than that of established agents like arbutin .

Summary of Findings

The following table summarizes key biological activities associated with this compound:

Activity Description IC50 Value
Anticancer ActivityInduces apoptosis in melanoma cellsVaries by cell line
Tyrosinase InhibitionInhibits enzyme activityIC50 < 20 µM
Antioxidant ActivityScavenges free radicalsNot specified

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